![molecular formula C8H12N2O2S B151142 N-[4-(aminomethyl)phenyl]methanesulfonamide CAS No. 129872-50-0](/img/structure/B151142.png)
N-[4-(aminomethyl)phenyl]methanesulfonamide
Übersicht
Beschreibung
“N-[4-(aminomethyl)phenyl]methanesulfonamide” is a chemical compound with the molecular formula C8H12N2O2S . It is also known by its CAS Number: 191868-55-0 .
Molecular Structure Analysis
The InChI code for “N-[4-(aminomethyl)phenyl]methanesulfonamide” is 1S/C8H12N2O2S/c9-5-7-1-3-8(4-2-7)6-13(10,11)12/h1-4H,5-6,9H2,(H2,10,11,12) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“N-[4-(aminomethyl)phenyl]methanesulfonamide” has a molecular weight of 200.26 . The compound is available in powder form . The melting point is reported to be between 160-162 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Structural and Molecular Studies
Nimesulide Derivatives and Crystal Structures : A study by Dey et al. (2015) explored the synthesis of nimesulide derivatives containing N-[4-(aminomethyl)phenyl]methanesulfonamide and their crystal structures. These compounds, with complex molecular geometries, were analyzed using X-ray powder diffraction, highlighting their intermolecular interactions and supramolecular assembly (Dey et al., 2015).
Molecular Characterization and Synthesis : The synthesis and characterization of N-[4-(aminomethyl)phenyl]methanesulfonamide derivatives have been reported in multiple studies. For instance, Durgadas et al. (2012) and Karabacak et al. (2010) conducted studies involving the synthesis and detailed molecular characterization of specific derivatives, emphasizing the importance of their molecular conformation and properties (Durgadas et al., 2012), (Karabacak et al., 2010).
Chemical Reactivity and Synthesis
Role in Synthesis of Cyclooxygenase-2 Inhibitors : Singh et al. (2004) highlighted the role of the methanesulfonamide group, such as in N-[4-(aminomethyl)phenyl]methanesulfonamide, in the synthesis of cyclooxygenase-2 inhibitors. Their study demonstrated the potency of certain derivatives in inhibiting COX-2, with significant selectivity and efficiency (Singh et al., 2004).
Development of Chemoselective N-Acylation Reagents : Kondo et al. (2000) researched the development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, derivatives of N-[4-(aminomethyl)phenyl]methanesulfonamide. Their work contributed to the field of chemoselective N-acylation, showcasing the utility of these compounds in selective chemical reactions (Kondo et al., 2000).
Biological and Medicinal Applications
Antiviral and Anticancer Properties : Karakuş et al. (2009) investigated novel thioureas derived from N-[4-(aminomethyl)phenyl]methanesulfonamide for their antiviral and anticancer activities. Although not all compounds showed significant anticancer properties, some demonstrated notable efficacy against HIV and other viruses (Karakuş et al., 2009).
Inhibition of Methionine Aminopeptidase : Huang et al. (2006) explored quinolinyl sulfonamides, such as N-(quinolin-8-yl)methanesulfonamide, as potent methionine aminopeptidase inhibitors. Their research highlighted different inhibitory potencies against various forms of the enzyme, contributing to our understanding of MetAP inhibitors (Huang et al., 2006).
Material Science and Corrosion Inhibition
- Corrosion Inhibition Properties : Olasunkanmi et al. (2016) examined the properties of certain methanesulfonamides, including derivatives of N-[4-(aminomethyl)phenyl]methanesulfonamide, as corrosion inhibitors. Their study provided insights into how these compounds protect steel surfaces from corrosion, emphasizing their utility in material science (Olasunkanmi et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[4-(aminomethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-13(11,12)10-8-4-2-7(6-9)3-5-8/h2-5,10H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJVPNBRAKIMBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375468 | |
| Record name | N-[4-(Aminomethyl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(aminomethyl)phenyl]methanesulfonamide | |
CAS RN |
129872-50-0 | |
| Record name | N-[4-(Aminomethyl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



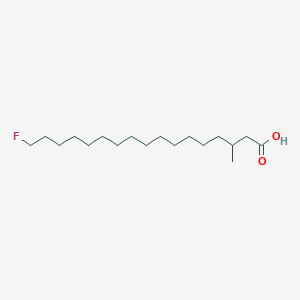
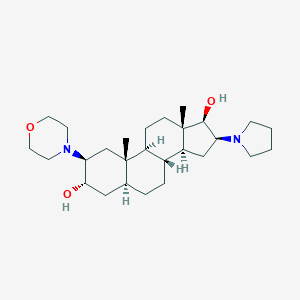
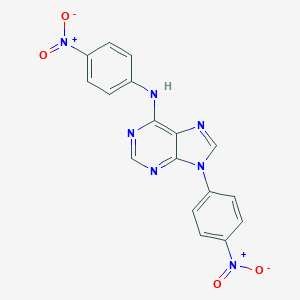
![5-{3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}-N-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B151069.png)

![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B151074.png)
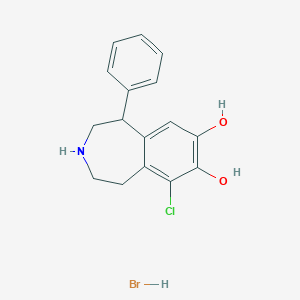


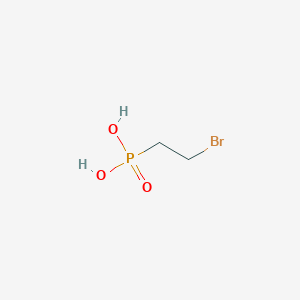
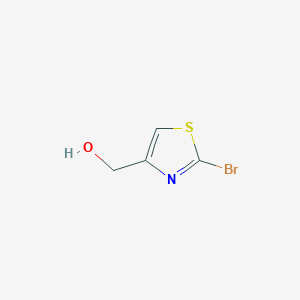
![Imidazo[1,2-a]pyridin-6-ylmethanamine](/img/structure/B151088.png)
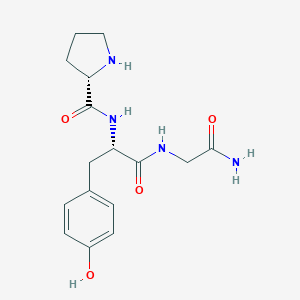
![5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one](/img/structure/B151099.png)